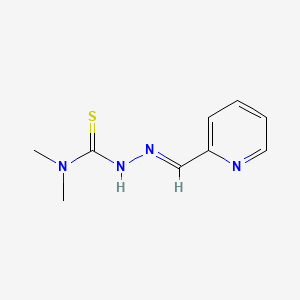
Hydrazinecarbothioamide, N,N-dimethyl-2-(2-pyridinylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Hydrazinecarbothioamide, N,N-dimethyl-2-(2-pyridinylmethylene)- typically involves the reaction of di-2-pyridylketone with N,N-dimethylhydrazinecarbothioamide under specific conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at a controlled temperature. The product is then purified using techniques like recrystallization or chromatography .
化学反応の分析
Hydrazinecarbothioamide, N,N-dimethyl-2-(2-pyridinylmethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of oxidizing agents, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Hydrazinecarbothioamide, N,N-dimethyl-2-(2-pyridinylmethylene)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: It exhibits anticancer properties by promoting apoptosis in cancer cells such as neuroepithelioma, melanoma, and breast cancer.
作用機序
The mechanism of action of Hydrazinecarbothioamide, N,N-dimethyl-2-(2-pyridinylmethylene)- involves several molecular targets and pathways:
Iron Chelation: The compound binds to iron, reducing its availability for cellular processes, which can inhibit the growth of cancer cells.
Reactive Oxygen Species (ROS) Generation: It induces the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.
Cyclin Regulation: The compound alters the expression of cyclin proteins involved in cell cycle regulation, contributing to its anticancer effects.
類似化合物との比較
Hydrazinecarbothioamide, N,N-dimethyl-2-(2-pyridinylmethylene)- can be compared with other similar compounds, such as:
Topoisomerase IIα Inhibitor, TSC24: This compound also acts as an iron chelator and exhibits anticancer properties by inhibiting topoisomerase IIα.
Deferiprone: Another iron chelator used in the treatment of iron overload conditions.
The uniqueness of Hydrazinecarbothioamide, N,N-dimethyl-2-(2-pyridinylmethylene)- lies in its dual role as an iron chelator and a promoter of ROS generation, making it a potent anticancer agent with multiple mechanisms of action .
特性
CAS番号 |
16552-98-0 |
|---|---|
分子式 |
C9H12N4S |
分子量 |
208.29 g/mol |
IUPAC名 |
1,1-dimethyl-3-[(E)-pyridin-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C9H12N4S/c1-13(2)9(14)12-11-7-8-5-3-4-6-10-8/h3-7H,1-2H3,(H,12,14)/b11-7+ |
InChIキー |
UEBZGRVRTRJIBF-YRNVUSSQSA-N |
異性体SMILES |
CN(C)C(=S)N/N=C/C1=CC=CC=N1 |
正規SMILES |
CN(C)C(=S)NN=CC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















